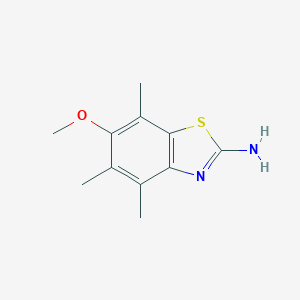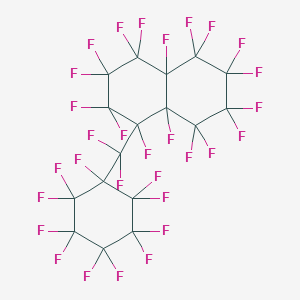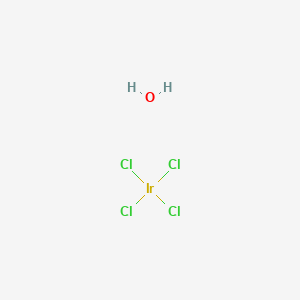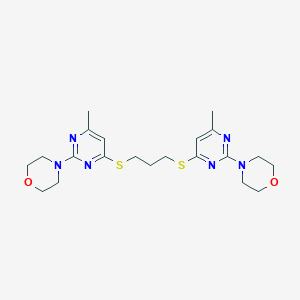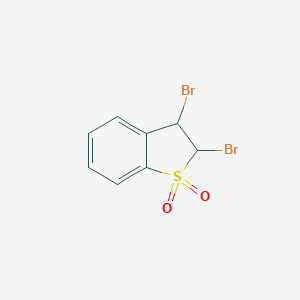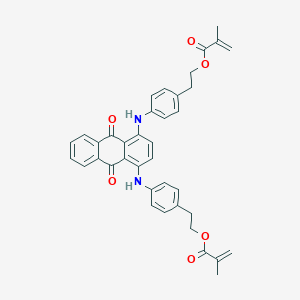
1-Chloro-1-fluoro-1-nitrobutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-fluoro-1-nitrobutan-2-one (CFNB) is a chemical compound that has been gaining attention in the scientific community due to its unique properties and potential applications. CFNB is a yellowish liquid that is soluble in most organic solvents and has a melting point of -28°C. It is a member of the family of α-halo-α-nitro ketones, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
1-Chloro-1-fluoro-1-nitrobutan-2-one has been studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs. 1-Chloro-1-fluoro-1-nitrobutan-2-one and its derivatives have been shown to have antimicrobial, antifungal, and antitumor properties. Studies have also suggested that 1-Chloro-1-fluoro-1-nitrobutan-2-one may have potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-fluoro-1-nitrobutan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition may contribute to 1-Chloro-1-fluoro-1-nitrobutan-2-one's potential as a treatment for Alzheimer's disease. 1-Chloro-1-fluoro-1-nitrobutan-2-one has also been found to inhibit the activity of certain proteins involved in cell growth and division, which may explain its antitumor properties.
Biochemical and Physiological Effects
1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Chloro-1-fluoro-1-nitrobutan-2-one can induce apoptosis, or programmed cell death, in cancer cells. 1-Chloro-1-fluoro-1-nitrobutan-2-one has also been found to inhibit the growth of various bacterial and fungal strains. In animal studies, 1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Chloro-1-fluoro-1-nitrobutan-2-one is its relatively simple synthesis method, which makes it accessible for laboratory experiments. 1-Chloro-1-fluoro-1-nitrobutan-2-one is also stable and has a long shelf-life, which allows for easy storage and handling. However, 1-Chloro-1-fluoro-1-nitrobutan-2-one is highly reactive and must be handled with care. It is also toxic and can cause skin and eye irritation, so appropriate safety measures must be taken when working with 1-Chloro-1-fluoro-1-nitrobutan-2-one.
Orientations Futures
There are many potential future directions for research on 1-Chloro-1-fluoro-1-nitrobutan-2-one. One area of interest is in the development of new drugs based on 1-Chloro-1-fluoro-1-nitrobutan-2-one and its derivatives. Researchers may also investigate the use of 1-Chloro-1-fluoro-1-nitrobutan-2-one in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, 1-Chloro-1-fluoro-1-nitrobutan-2-one's antimicrobial properties may make it a promising candidate for use in disinfectants and other antimicrobial products.
Conclusion
In conclusion, 1-Chloro-1-fluoro-1-nitrobutan-2-one is a promising chemical compound that has potential applications in various fields of scientific research. Its unique properties and diverse biological activities make it an attractive candidate for the development of new drugs and other products. While there are some limitations and safety concerns associated with 1-Chloro-1-fluoro-1-nitrobutan-2-one, its advantages and potential benefits make it a compound worth further investigation.
Méthodes De Synthèse
1-Chloro-1-fluoro-1-nitrobutan-2-one can be synthesized through a multistep process from commercially available starting materials. The first step involves the reaction of butanone with sodium nitrite and hydrochloric acid to form 1-nitrobutan-2-one. This intermediate is then reacted with hydrogen fluoride gas to yield 1-fluoro-1-nitrobutan-2-one. Finally, the addition of thionyl chloride and hydrogen chloride leads to the formation of 1-Chloro-1-fluoro-1-nitrobutan-2-one.
Propriétés
Numéro CAS |
125013-75-4 |
|---|---|
Nom du produit |
1-Chloro-1-fluoro-1-nitrobutan-2-one |
Formule moléculaire |
C4H5ClFNO3 |
Poids moléculaire |
169.54 g/mol |
Nom IUPAC |
1-chloro-1-fluoro-1-nitrobutan-2-one |
InChI |
InChI=1S/C4H5ClFNO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3 |
Clé InChI |
PCVWGSNPJDIVMT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C([N+](=O)[O-])(F)Cl |
SMILES canonique |
CCC(=O)C([N+](=O)[O-])(F)Cl |
Synonymes |
2-Butanone, 1-chloro-1-fluoro-1-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




